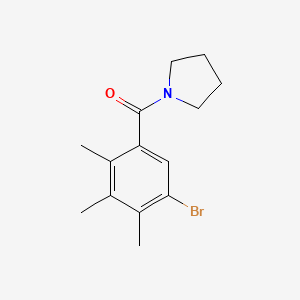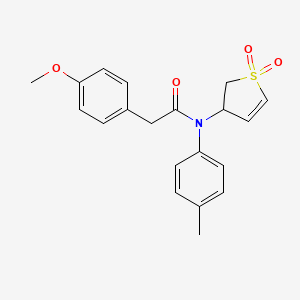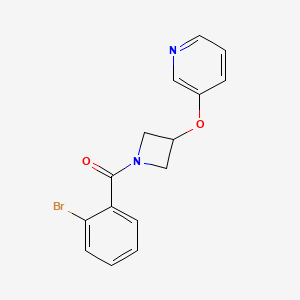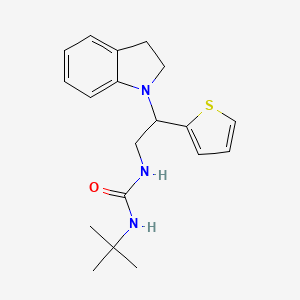
3,4-difluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,4-difluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The molecule also contains a pyridine ring and a thiophene ring, both of which are common structures in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple aromatic rings and functional groups. The molecule contains a benzamide group, a pyridine ring, and a thiophene ring . These structures are common in medicinal chemistry and can interact with various biological targets .Mécanisme D'action
3,4-difluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that modulates synaptic transmission in the central nervous system. By blocking the activation of mGluR5, this compound reduces the release of glutamate, a neurotransmitter that is involved in various neurological processes. This leads to a decrease in neuronal excitability and synaptic plasticity, which may have therapeutic implications for neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce the locomotor activity in rats, indicating its potential as an anti-psychotic agent. This compound has also been shown to reduce the expression of pro-inflammatory cytokines in the brain, suggesting its potential as an anti-inflammatory agent. Additionally, this compound has been shown to reduce the conditioned place preference for cocaine in rats, indicating its potential as an anti-addictive agent.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-difluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several advantages for lab experiments. It is a highly selective antagonist of mGluR5, which makes it a valuable tool for studying the role of this receptor in various neurological processes. This compound has also shown good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
3,4-difluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has shown promising results in various preclinical studies, and there are several future directions for its research. One potential direction is to investigate its potential in treating other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to investigate its potential as a therapeutic agent for pain management. Additionally, further studies are needed to optimize the synthesis method of this compound and improve its solubility in aqueous solutions.
Méthodes De Synthèse
3,4-difluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is synthesized through a multi-step process that involves the reaction of 3,4-difluorobenzoyl chloride with 5-(thiophen-3-yl)pyridin-3-yl)methanol in the presence of a base. The resulting intermediate is then treated with benzoyl chloride and a base to obtain the final product, this compound. The synthesis method has been optimized to achieve high yield and purity of the compound.
Applications De Recherche Scientifique
3,4-difluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has been primarily used for scientific research purposes, particularly in the field of neuroscience. It has shown potential as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has also been investigated for its potential in treating drug addiction, anxiety, and depression.
Propriétés
IUPAC Name |
3,4-difluoro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2OS/c18-15-2-1-12(6-16(15)19)17(22)21-8-11-5-14(9-20-7-11)13-3-4-23-10-13/h1-7,9-10H,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDHYIDJVUXYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione](/img/structure/B2912648.png)



![4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline](/img/structure/B2912658.png)

![2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2912661.png)

![9-(4-fluorophenyl)-1-methyl-3-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2912664.png)


![4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2912668.png)
![N-(4-methoxybenzyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2912670.png)
